molecular formula C15H18N2O2 B4394630 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-imidazole

1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-imidazole

Cat. No. B4394630
M. Wt: 258.32 g/mol
InChI Key: FHYUMAFDQQWSSY-UHFFFAOYSA-N
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Description

“1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-imidazole” seems to be a complex organic compound. It is derived from eugenol (4-allyl-2-methoxyphenol), which is a volatile phenolic bioactive compound identified in several aromatic plants . Eugenol has been studied over the years and has shown to display a wide range of biological activities .

Scientific Research Applications

Quantum Chemical Calculations

This compound is used in quantum chemical calculations. Physico-chemical properties play an important role in determining toxicity of a material . Theoretical quantum chemical calculations of 2-methoxy-4-(prop-2-en-1-yl) phenol, a component of the compound, are performed using Gaussian 09, RevisionA.01, software package .

Non-Linear Optical (NLO) Properties

The compound is used to calculate various NLO properties like dipole moment (μ), mean linear polarizability (α), anisotropic polarizability (Δα), first order hyperpolarizability (β), second order hyperpolarizability (γ) in terms of x, y, z components .

UV-Visible Absorption Spectra

UV-Visible absorption spectra, ECD spectra, electronic transitions, vertical excitation energies and oscillator strengths of the compound were computed by Time Dependent DFT (TD-DFT) method .

Anti-Inflammatory and Anti-Arthritic Activities

A novel synthetic analogue of the compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been investigated for its anti-inflammatory and anti-arthritic activities in experimentally-induced Rheumatoid Arthritis .

Biological Activities

Derivatives of 1, 3-diazole, which is a part of the compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Therapeutic Candidates

Phenoxy derivatives, which are part of the compound, are considered as possible therapeutic candidates .

properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-13-5-6-14(15(11-13)18-2)19-10-9-17-8-7-16-12-17/h3,5-8,11-12H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUMAFDQQWSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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